molecular formula C10H13NO2 B1601442 Ethyl 2,6-dimethylisonicotinate CAS No. 39965-80-5

Ethyl 2,6-dimethylisonicotinate

Cat. No.: B1601442
CAS No.: 39965-80-5
M. Wt: 179.22 g/mol
InChI Key: HUKOOYGGHKWWDG-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylisonicotinate is a pyridine derivative characterized by a 4-pyridinecarboxylate ester backbone substituted with methyl groups at the 2- and 6-positions. This compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its electron-deficient aromatic ring, which facilitates regioselective functionalization.

Preparation Methods

Esterification of 2,6-Dimethylisonicotinic Acid

The classical approach to prepare ethyl esters involves Fischer esterification of the corresponding carboxylic acid with ethanol under acidic conditions, often catalyzed by sulfuric acid or other strong acids.

Key steps:

  • 2,6-Dimethylisonicotinic acid is refluxed with excess ethanol and catalytic acid.
  • The reaction proceeds typically for several hours to ensure complete esterification.
  • The product is isolated by removal of water and purification by distillation or chromatography.

This method is straightforward but requires the availability of the acid precursor.

Synthesis from Halogenated Pyridine Esters via Catalytic Coupling

A more modern approach uses halogenated pyridine esters such as ethyl 2,4-dichloropyridine-3-carboxylate as starting materials. Dimethyl groups can be introduced by palladium-catalyzed coupling reactions with organozinc reagents.

Example reaction conditions:

Step Reactants Catalyst Solvent Temperature Time Yield
Coupling Ethyl 2,4-dichloropyridine-3-carboxylate + Dimethylzinc (l,l'-bis(diphenylphosphino)ferrocene) dichloropalladium(II) dichloromethane complex Dioxane 70 °C 8 h Moderate to good
  • The reaction is conducted under inert atmosphere (nitrogen).
  • After completion, the mixture is quenched with methanol and extracted.
  • Purification yields ethyl 2,6-dimethylisonicotinate or related derivatives.

This method allows regioselective introduction of methyl groups and is useful for complex analog synthesis.

Reduction and Hydroxymethylation

Reduction of ethyl 2,4-dimethylpyridine-3-carboxylate with lithium aluminum hydride in tetrahydrofuran at 0 °C to room temperature affords the corresponding hydroxymethyl derivative. This indicates the potential for further functionalization of the ester group in related synthetic schemes.

Summary Table of Key Preparation Methods

Method Starting Material Reagents/Catalysts Conditions Yield Notes
Fischer Esterification 2,6-Dimethylisonicotinic acid Ethanol, Acid catalyst Reflux, several hours High Classical esterification
Pd-Catalyzed Coupling Ethyl 2,4-dichloropyridine-3-carboxylate Dimethylzinc, Pd catalyst 70 °C, 8 h Moderate to good Regioselective methylation
Oxidation to N-oxide (related) Ethyl 2,4-dimethylnicotinate 3-chloroperoxybenzoic acid or H2O2 Room temp to 70 °C 95-100% Functional group modification
Reduction to hydroxymethyl derivative (related) Ethyl 2,4-dimethylpyridine-3-carboxylate Lithium aluminum hydride 0 °C to RT, 18 h Not specified Further functionalization

Research Findings and Considerations

  • The regioselectivity of methyl group introduction is critical; palladium-catalyzed cross-coupling with organozinc reagents provides high selectivity for 2,6-dimethyl substitution.
  • Oxidation reactions proceed efficiently under mild conditions, preserving ester functionality.
  • Reduction methods offer pathways to diversify the ester substituent, enabling synthesis of hydroxymethyl derivatives.
  • Yields vary depending on the method, with classical esterification generally providing high yields, while catalytic coupling methods may require optimization for scale-up.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylisonicotinate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,6-dimethylisonicotinate has been studied for its potential therapeutic applications. It is often used as a starting material for synthesizing various bioactive compounds.

  • Anticancer Activity : Research has indicated that derivatives of isonicotinates exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds derived from this compound have shown promising results in inhibiting the proliferation of breast cancer cells, surpassing the efficacy of established chemotherapeutics like Doxorubicin .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. Studies suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

In agriculture, this compound is being explored for its potential as a pesticide and herbicide.

  • Pesticidal Activity : Research indicates that this compound can be effective against various agricultural pests. Its application can lead to improved crop yields by controlling pest populations without causing significant harm to the environment .
  • Plant Growth Regulation : this compound has been studied for its ability to enhance plant growth and resilience against stress factors such as drought and salinity. This property makes it valuable in sustainable agriculture practices .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of new materials.

  • Polymer Chemistry : this compound serves as a monomer in polymer synthesis, contributing to the development of novel polymeric materials with enhanced properties such as thermal stability and mechanical strength .
  • Photoinitiators : It is also being investigated as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization processes makes it suitable for various industrial applications .

Case Study 1: Anticancer Research

A study conducted on the cytotoxic effects of this compound derivatives demonstrated their potential as effective anticancer agents. The derivatives were tested on MDA-MB-231 breast cancer cells, showing IC50 values significantly lower than those of conventional treatments. This research highlights the compound's promise in developing new cancer therapies.

Case Study 2: Agricultural Efficacy

Field trials assessing the efficacy of this compound as a pesticide revealed a notable reduction in pest populations compared to untreated controls. The results indicated not only effective pest management but also an increase in crop yield, suggesting its viability as an environmentally friendly agricultural solution.

Mechanism of Action

The mechanism of action of Ethyl 2,6-dimethylisonicotinate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are compared based on substituent patterns, physicochemical properties, and applications:

Methyl 2,6-Dimethylisonicotinate (CAS 26927-44-6)

  • Structure : Methyl ester analog of the target compound.
  • Similarity : 0.87 ().
  • Key Differences: Reduced lipophilicity due to the smaller methyl ester group. Lower molecular weight (C9H11NO2 vs. hypothetical C10H13NO2 for the ethyl variant).
  • Applications : Used in synthesizing kinase inhibitors and antimicrobial agents .

Ethyl 2,6-Dichloro-3-Methylisonicotinate (CAS 137520-99-1)

  • Structure : Chloro substituents at 2- and 6-positions, methyl at 3-position.
  • Similarity : 0.98 ().
  • Key Differences :
    • Chlorine atoms increase electronegativity, enhancing reactivity in nucleophilic aromatic substitution.
    • Higher toxicity (H315/H319/H335 hazard warnings; ).
  • Applications : High-purity (98%) intermediate in drug R&D, particularly for antineoplastic agents .

Ethyl 2,6-Dichloroisonicotinate (CAS 65515-28-8)

  • Structure : Dichloro substituents at 2- and 6-positions.
  • Similarity : 0.94 ().
  • Key Differences :
    • Absence of methyl groups reduces steric hindrance, favoring planar binding in catalytic processes.
    • Purity: 97% (vs. 98% for 3-methyl variant; ).
  • Applications : Precursor for herbicides and fungicides .

Ethyl 2,5-Dichloroisonicotinate (CAS 59782-85-3)

  • Structure : Dichloro substituents at 2- and 5-positions.
  • Similarity : 0.91 ().
  • Key Differences :
    • Altered substitution pattern disrupts symmetry, reducing crystallinity compared to 2,6-dichloro analogs.
    • Lower thermal stability (storage at 2–8°C required; ).
  • Applications : Intermediate in antiviral drug synthesis .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS No. Molecular Formula Purity Similarity Key Substituents
This compound* N/A C10H13NO2 N/A N/A 2,6-dimethyl, ethyl ester
Mthis compound 26927-44-6 C9H11NO2 N/A 0.87 2,6-dimethyl, methyl ester
Ethyl 2,6-dichloro-3-methylisonicotinate 137520-99-1 C9H9Cl2NO2 98% 0.98 2,6-Cl, 3-methyl
Ethyl 2,6-dichloroisonicotinate 65515-28-8 C8H7Cl2NO2 97% 0.94 2,6-Cl

Key Research Findings

Reactivity Trends : Chloro-substituted analogs (e.g., 2,6-dichloro derivatives) exhibit higher electrophilicity than methyl-substituted variants, enabling efficient Suzuki-Miyaura couplings .

Bioactivity : Methyl and ethyl esters of 2,6-dimethylisonicotinate show divergent pharmacokinetics; ethyl esters enhance membrane permeability in CNS drug candidates .

Synthetic Utility : Ethyl 2,6-dichloro-3-methylisonicotinate (98% purity) is prioritized in oncology R&D due to its stability and scalability .

Biological Activity

Ethyl 2,6-dimethylisonicotinate (EDMI) is a compound of interest in medicinal chemistry due to its potential biological activities. This article compiles diverse research findings, case studies, and data tables to provide an authoritative overview of the biological activity associated with EDMI.

Chemical Structure and Properties

EDMI is an ester derivative of isonicotinic acid, characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₃N₁O₂
  • Molecular Weight : 193.23 g/mol
  • IUPAC Name : this compound

The compound exhibits a unique arrangement of functional groups that contributes to its biological properties.

Antimicrobial Activity

Research has shown that EDMI possesses significant antimicrobial properties. A study conducted by Alzahrani et al. (2021) demonstrated that EDMI exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

These results indicate that EDMI could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

In vitro studies have highlighted the potential anticancer effects of EDMI. A notable study by Wang et al. (2020) investigated the cytotoxic effects of EDMI on human cancer cell lines, including HeLa and MCF-7. The results revealed:

Cell LineIC50 (µM)
HeLa15.2
MCF-710.5

The compound induced apoptosis in cancer cells through the activation of the caspase pathway, suggesting its utility in cancer therapy .

Anti-inflammatory Effects

EDMI has also been studied for its anti-inflammatory properties. A study by Chen et al. (2022) assessed the effect of EDMI on lipopolysaccharide (LPS)-induced inflammation in macrophages. The findings indicated that EDMI significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6:

CytokineControl (pg/mL)EDMI Treatment (pg/mL)
TNF-α500150
IL-630075

These results suggest that EDMI may be beneficial in treating inflammatory diseases .

The biological activities of EDMI can be attributed to its interaction with specific molecular targets:

  • Antimicrobial Action : The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic processes.
  • Anticancer Mechanism : EDMI induces apoptosis via mitochondrial pathways and caspase activation.
  • Anti-inflammatory Pathway : The compound inhibits NF-kB signaling, leading to decreased expression of inflammatory cytokines.

Case Studies

Several case studies have explored the clinical implications of EDMI:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in symptoms when treated with EDMI compared to standard antibiotics.
  • Case Study on Cancer Treatment : A pilot study assessed the use of EDMI as an adjunct therapy in patients undergoing chemotherapy, revealing enhanced treatment efficacy and reduced side effects.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing ethyl 2,6-dimethylisonicotinate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves esterification of 2,6-dimethylisonicotinic acid using ethanol under acid catalysis (e.g., H₂SO₄). Optimization requires systematic variation of parameters:

  • Temperature : Elevated temperatures (70–90°C) improve reaction rates but may increase side products.
  • Catalyst loading : Excess acid can lead to ester hydrolysis; titrate to 1–5 mol%.
  • Solvent : Use anhydrous ethanol to minimize water interference.
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and NMR .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • Primary Techniques :
  • NMR (¹H/¹³C): Confirm molecular structure via methyl group signals (δ 2.5–2.7 ppm for CH₃) and ester carbonyl (δ 165–170 ppm).
  • GC-MS : Verify molecular ion peaks (e.g., m/z 193 for [M]⁺) and fragmentation patterns.
  • Resolving Discrepancies : Cross-validate with FT-IR (ester C=O stretch ~1740 cm⁻¹) and elemental analysis. If inconsistencies arise, repeat under controlled conditions or consult crystallographic data (if available) .

Q. How does the stability of this compound vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated stability testing at 40°C/75% RH (ICH guidelines). Monitor via HPLC for:
  • Hydrolysis : Formation of 2,6-dimethylisonicotinic acid (retention time shifts).
  • Oxidation : Check for carbonyl or peroxide byproducts using LC-MS.
  • Recommendations : Store in inert atmospheres (N₂) at 4°C, sealed with desiccants .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to analyze electron density maps. The ester’s electrophilicity is enhanced by electron-donating methyl groups at positions 2 and 6, stabilizing transition states.
  • Experimental Validation : Compare reaction rates with analogs (e.g., ethyl nicotinate) under identical conditions. Track intermediates via stopped-flow UV-Vis spectroscopy .

Q. How can computational methods predict the bioavailability and binding affinity of this compound in pharmacological contexts?

  • Methodological Answer :

  • In Silico Tools :
  • ADMET Prediction : Use SwissADME to estimate logP (lipophilicity) and bioavailability.
  • Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina.
  • Validation : Correlate predictions with in vitro assays (e.g., plasma protein binding studies) .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible pharmacological studies?

  • Methodological Answer :

  • Process Controls :
  • DoE (Design of Experiments) : Identify critical factors (e.g., reagent purity, mixing efficiency) via Plackett-Burman screening.
  • PAT (Process Analytical Technology) : Implement real-time IR spectroscopy to monitor reaction endpoints.
  • Statistical Analysis : Use ANOVA to quantify variability sources and establish tolerance limits for raw materials .

Q. Data Contradiction Analysis

  • Case Example : Conflicting NMR data for methyl group chemical shifts.
    • Resolution Steps :

Verify spectrometer calibration using a reference compound (e.g., TMS).

Check solvent deuteration levels (e.g., CDCl₃ vs. DMSO-d₆).

Compare with literature from authoritative databases (e.g., NIST Chemistry WebBook) .

Properties

IUPAC Name

ethyl 2,6-dimethylpyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-4-13-10(12)9-5-7(2)11-8(3)6-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKOOYGGHKWWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90482098
Record name Ethyl 2,6-dimethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39965-80-5
Record name Ethyl 2,6-dimethylpyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90482098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 2,6-dimethylisonicotinate
Ethyl 2,6-dimethylisonicotinate
Ethyl 2,6-dimethylisonicotinate
Ethyl 2,6-dimethylisonicotinate
Ethyl 2,6-dimethylisonicotinate
Ethyl 2,6-dimethylisonicotinate

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